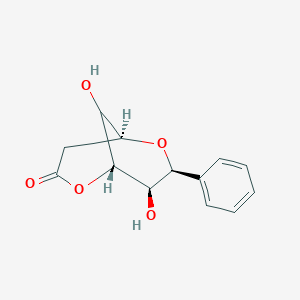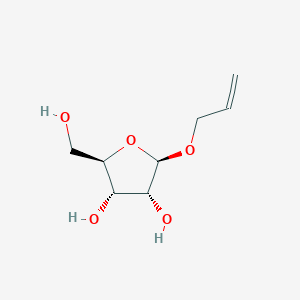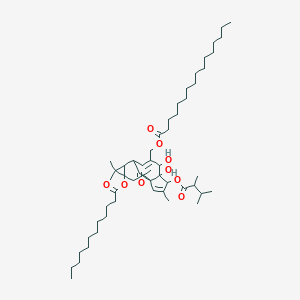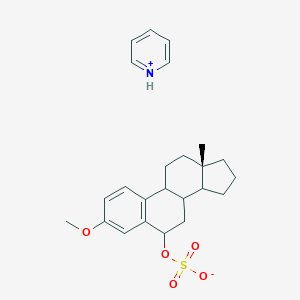
Goniopypyrone
Vue d'ensemble
Description
Goniopypyrone is a compound isolated from the herbs of Goniothalamus yunnanensis . It is a styryl-lactone that can be found in Goniothalamus tapis Miq.
Synthesis Analysis
The total synthesis of Goniopypyrone has been achieved from an advanced common precursor formed from D - (+)-mannitol by changing the carbinol protection profile . This process involves Pd-catalyzed carbonylation for lactone ring formation and diastereoselective reduction of ynone .Molecular Structure Analysis
The molecular formula of Goniopypyrone is C13H14O5 . The structures of Goniopypyrone were confirmed by X-ray crystallographic analysis to help establish the relative configurations .Chemical Reactions Analysis
Goniopypyrone has been synthesized from a common precursor via total synthesis . The key steps involve Pd-catalyzed carbonylation for lactone ring formation and diastereoselective reduction of ynone .Physical And Chemical Properties Analysis
Goniopypyrone has a predicted boiling point of 547.4±50.0 °C and a melting point of 179-182 °C . Its molecular weight is 250.3 g/mol .Applications De Recherche Scientifique
Osteoporosis Treatment
Goniopypyrone has been found to enhance the proliferation and differentiation of osteoblastic MC3T3-E1 cells . This suggests that it could be used in the treatment of osteoporosis, a condition that weakens bones and makes them fragile. Compounds of Goniopypyrone significantly increased the growth of osteoblastic MC3T3-E1 cells and caused a significant elevation of collagen content, alkaline phosphatase activity, and nodule mineralization in the cells .
Cytotoxicity
Goniopypyrone has shown cytotoxicity against human tumor cell lines . This means it could potentially be used in cancer treatments. It has shown high bioactivity, showing ED 50 values of ca. 0.67 mg/ml in the cytotoxicity of human tumor cell lines (A-549, MCF-7, HT-29) .
Mosquito Repellant
The genus Goniothalamus, from which Goniopypyrone is derived, is used as a mosquito repellant . This suggests that Goniopypyrone could potentially be used in the development of mosquito repellants.
Timber and Fiber Sources
The genus Goniothalamus is also used for timber and as fiber sources . This suggests that Goniopypyrone could potentially have applications in these areas as well.
Folk Medicine
Many species of the genus Goniothalamus are used in folk medicine in several countries . This suggests that Goniopypyrone could potentially have medicinal applications.
Synthesis of Other Compounds
Goniopypyrone has been used in the total syntheses of (+)-7-epi-goniofufurone, (+)-goniopypyrone and (+)-goniofufurone from a common precursor . This suggests that Goniopypyrone could potentially be used in the synthesis of other compounds.
Mécanisme D'action
Target of Action
Goniopypyrone is a novel styryl-lactone isolated from the Goniothalamus genus . The primary targets of Goniopypyrone are human tumor cells . It exhibits potent cytotoxic activity against these cells, making it a potential candidate for cancer treatment .
Mode of Action
It is known that goniopypyrone interacts with its targets (human tumor cells) in a way that leads to their death . This interaction likely involves the induction of apoptosis, a process of programmed cell death .
Biochemical Pathways
Given its cytotoxic activity, it is likely that it affects pathways related to cell survival and proliferation
Result of Action
Goniopypyrone has been shown to significantly increase the growth of osteoblastic MC3T3-E1 cells and cause a significant elevation of collagen content, alkaline phosphatase activity, and nodule mineralization in the cells . This suggests that Goniopypyrone may have potential applications in the prevention of osteoporosis .
Action Environment
It is known that gene-environment interactions can significantly impact the effectiveness of a drug
Safety and Hazards
Propriétés
IUPAC Name |
(1R,5S,7S,8R)-8,9-dihydroxy-7-phenyl-2,6-dioxabicyclo[3.3.1]nonan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c14-9-6-8-10(15)13(18-9)11(16)12(17-8)7-4-2-1-3-5-7/h1-5,8,10-13,15-16H,6H2/t8-,10?,11+,12-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHDWURQMYWEBZ-NFNQGEQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)C3=CC=CC=C3)O)OC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C([C@H]([C@@H]([C@@H](O2)C3=CC=CC=C3)O)OC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317665 | |
| Record name | Goniopypyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Goniopypyrone | |
CAS RN |
129578-07-0 | |
| Record name | Goniopypyrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129578-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Goniopypyrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129578070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Goniopypyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-fluoro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237896.png)
![N-{4-[(diethylamino)methyl]phenyl}-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B237905.png)
![N-{[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]carbamothioyl}acetamide](/img/structure/B237906.png)

![N-[4-(4-methylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237917.png)
![N-[4-(4-o-toluoylpiperazino)phenyl]-piperonylamide](/img/structure/B237923.png)
![(10R,11S,14S)-7-Methoxy-10,11,15,15-tetramethyl-2-oxatetracyclo[8.8.0.01,14.03,8]octadeca-3,5,7-trien-4-ol](/img/structure/B237931.png)
![N-[3-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237940.png)




![N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B237961.png)